MFCD18316329

Description

MFCD18316329 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds with similar MDL identifiers, such as MFCD00003330 (CAS 1761-61-1), share structural features like a brominated aromatic backbone (C₇H₅BrO₂) and applications in pharmaceutical or material science research . These analogs typically exhibit moderate solubility in organic solvents (e.g., 0.687 mg/mL in aqueous solutions) and bioavailability scores (~0.55), alongside defined hazard classifications (e.g., H302 for acute toxicity) .

Properties

IUPAC Name |

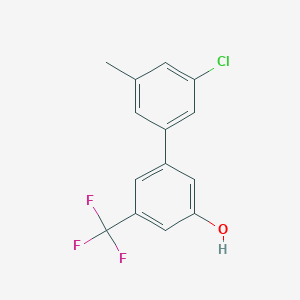

3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O/c1-8-2-9(5-12(15)3-8)10-4-11(14(16,17)18)7-13(19)6-10/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEOQCUAZGWOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686632 | |

| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-04-5 | |

| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-methyl-5-(trifluoromethyl)[1,1’-biphenyl]-3-ol involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene and trifluoromethylbenzene.

Reaction Conditions: The reaction typically involves the use of a catalyst, such as palladium on carbon, under an inert atmosphere. The reaction is carried out at elevated temperatures, usually around 100-150°C.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups, resulting in different biphenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium amide or Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine could produce an amino-biphenyl derivative.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of halogenated biphenyls on cellular processes and enzyme activities.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-methyl-5-(trifluoromethyl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally related compounds from the evidence, focusing on molecular properties, synthesis efficiency, and functional performance.

Table 1: Key Properties of MFCD18316329 and Analogous Compounds

*Inferred properties based on structural analogs.

Structural and Functional Differences

Substituent Effects : While the core structure (C₇H₅BrO₂) is conserved across analogs, subtle differences in substituent positions (e.g., nitro or methyl groups) influence solubility and reactivity. For example, CAS 1761-62-2 (MFCD00003331) exhibits marginally higher solubility (0.702 mg/mL) due to enhanced polarity from its substituent arrangement .

Synthetic Efficiency : Catalytic methods using ionic liquids or recyclable catalysts (e.g., A-FGO) achieve yields >95% for these compounds, but reaction times and byproduct profiles vary. For instance, CAS 1761-63-3 requires longer reflux periods, reducing its synthetic appeal .

Application Scope : Compounds with higher log S values (e.g., -2.43 for MFCD00003331) are better suited for aqueous formulations, whereas those with lower solubility (e.g., MFCD00003332) may require co-solvents for biomedical use .

Performance in Pharmacological Contexts

- However, minor tweaks in molecular weight or log S values could expand their utility in drug delivery systems .

- Safety Profiles : Uniform H302 classification (acute toxicity) necessitates stringent handling protocols across this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.